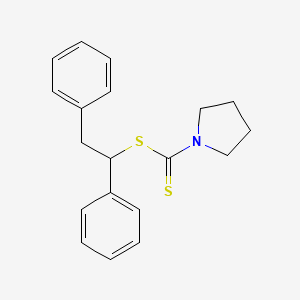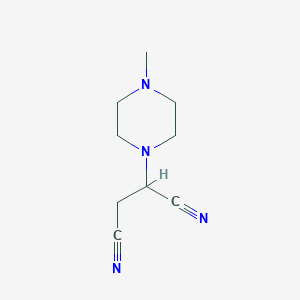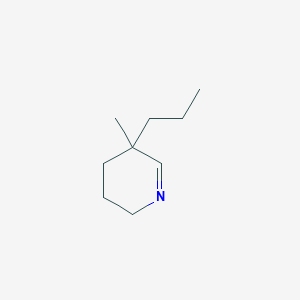
1-Butyl-4-nitropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-nitropiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-4-nitropiperidine can be synthesized through a multi-step process involving the nitration of piperidine derivatives. One common method involves the nitration of 1-butylpiperidine using nitric acid under controlled conditions to introduce the nitro group at the 4-position. The reaction typically requires a temperature range of 0-5°C to prevent over-nitration and ensure selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-4-nitropiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-Butyl-4-aminopiperidine.
Oxidation: this compound N-oxide.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Butyl-4-nitropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-nitropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter systems in the brain .
Comparación Con Compuestos Similares
1-Butyl-4-aminopiperidine: Similar structure but with an amine group instead of a nitro group.
4-Nitropiperidine: Lacks the butyl group, making it less lipophilic.
1-Butylpiperidine: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: 1-Butyl-4-nitropiperidine is unique due to the presence of both a butyl group and a nitro group, which confer distinct chemical and biological properties. The butyl group increases the compound’s lipophilicity, enhancing its ability to cross biological membranes, while the nitro group provides a site for further chemical modification and interaction with biological targets .
Propiedades
Número CAS |
66909-72-6 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-butyl-4-nitropiperidine |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-6-10-7-4-9(5-8-10)11(12)13/h9H,2-8H2,1H3 |
Clave InChI |
PLTCFDSXKFSRMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC(CC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)




![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)




![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

